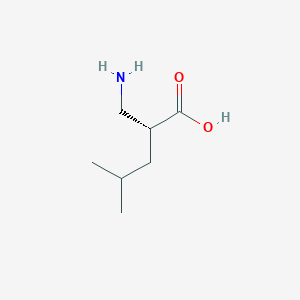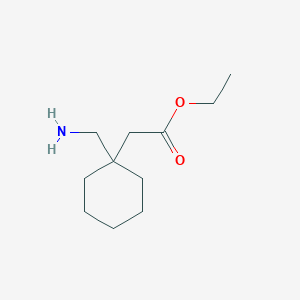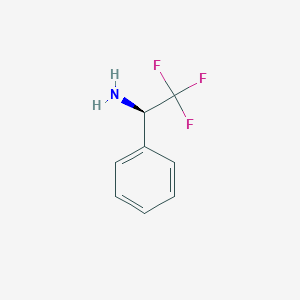
丙二醇二月桂酸酯
描述
Propylene glycol dilaurate (PGDL) is a chemical compound that is used in a variety of applications, from food and beverage production to laboratory experiments. PGDL is a colorless, odorless, and slightly viscous liquid, and is a derivative of propylene glycol. It is also known as propylene glycol 1,2-dilaurate, 1,2-dilauroyl-1,2-propane, and 1,2-dilauroylpropane. PGDL is a versatile compound that has numerous applications in industries such as food and beverage production, pharmaceuticals, and cosmetics.
科学研究应用
医药辅料
丙二醇二月桂酸酯 (PGD) 被用作药物制剂中的辅料。 它用作溶解剂和透皮促进剂,用于透皮药物递送系统 . 它增强药物溶解度的能力使其成为局部凝胶和乳膏中的重要成分,特别是对于水溶性差的药物。
化妆品行业
在化妆品行业,PGD 是一种润肤剂和皮肤调理剂。 它被加入护肤产品中以改善皮肤保湿并带来光滑、丝滑的感觉 . 它的保湿特性对针对干性皮肤状况的乳液和乳膏非常有益。
食品添加剂
作为食品添加剂,PGD 用作乳化剂以稳定油包水混合物。 它有助于保持加工食品的一致性和质地,防止成分分离 .
工业润滑剂
PGD 在各种工业过程中用作润滑剂。 它的润滑特性在机械设备中至关重要,可以减少摩擦和磨损,有助于延长机械部件的使用寿命 .
研究材料
在科学研究中,PGD 用作生化试剂。 它被用于生命科学研究,作为生物材料或有机化合物,有助于研究细胞过程和生化途径 .
兽医
PGD 也用于兽医。 它用作动物局部治疗中活性成分的载体,提高施用于皮肤的药物的疗效 .
作用机制
Target of Action
Propylene Glycol Dilaurate (PGDL) is primarily used as a biochemical reagent . It is a mixture of the propylene glycol mono- and diesters of lauric acid . It is commonly used as a medium for skin medications , and in cosmetics as a moisturizer or thickening agent . It can also be used as a food additive .
Mode of Action
It is known to havepenetration enhancing and surface active properties . This means it can help other compounds penetrate the skin more effectively, which is particularly useful in topical medications. It also has the ability to reduce the surface tension of liquids, which can improve the spreadability of cosmetics.
Biochemical Pathways
It is known that pgdl can interact with both the hydrophobic and hydrophilic portions of surfactant molecules . This interaction can influence the formation of micelles, which are crucial for the absorption and transport of many bioactive compounds.
Pharmacokinetics
It is known that the compound is a mixture of the propylene glycol mono- and diesters of lauric acid . The monoesters and diesters likely have different absorption, distribution, metabolism, and excretion (ADME) properties, which could impact the overall bioavailability of the compound .
Result of Action
The primary result of PGDL’s action is its ability to enhance the penetration of other compounds through the skin . This makes it a valuable component in topical medications and cosmetics. In addition, its surface active properties can improve the texture and spreadability of these products .
Action Environment
The action of PGDL can be influenced by various environmental factors. For instance, its effectiveness as a penetration enhancer and surface active agent can be affected by the specific formulation of the product it is used in, as well as the condition of the skin it is applied to. Furthermore, the International Food Codex Committee has set maximum usage amounts for PGDL when used as a food additive, depending on the type of food .
属性
IUPAC Name |
2-dodecanoyloxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O4/c1-4-6-8-10-12-14-16-18-20-22-26(28)30-24-25(3)31-27(29)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKSCOBOCOGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945469 | |
| Record name | Propane-1,2-diyl didodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22788-19-8 | |
| Record name | Propylene glycol dilaurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22788-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol dilaurate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2-diyl didodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylene dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMY7XGC3LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary uses of Propylene Glycol Dilaurate in cosmetic formulations?
A1: Propylene Glycol Dilaurate, along with other esters and diesters of Propylene Glycol and fatty acids, serves various roles in cosmetics []. They function as:
Q2: Where can I find more information about the safety of related compounds used in cosmetics?
A3: The Cosmetic Ingredient Review has conducted safety assessments on chemically similar ingredients, providing valuable insights []. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)
![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)








